Comparative Antibacterial Activity: 4-Hydroxy-3-nitrosobenzaldehyde vs. 4-Hydroxy-3-nitrobenzaldehyde and Its Hydrazone Derivatives
4-Hydroxy-3-nitrosobenzaldehyde (free ligand, deferroviridomycin A) demonstrates direct antibacterial activity against both Gram-negative and Gram-positive bacterial strains including Escherichia coli NIHJ, Salmonella typhimurium LT-2Z, Staphylococcus aureus 209P, Streptococcus faecium 10541, and Bacillus cereus T at tested concentrations in disk diffusion and broth dilution assays, with its mechanism of action involving interference with cell membrane structural and functional integrity in E. coli [1]. In direct contrast, 4-hydroxy-3-nitrobenzaldehyde exhibits no intrinsic antibacterial activity as the free compound; only its synthetic hydrazone derivatives display weak antimicrobial effects against B. subtilis and S. cerevisiae, E. coli, or P. aeruginosa at the elevated concentration threshold of 200 μg/L [2].
| Evidence Dimension | Antibacterial activity spectrum (free ligand form) |
|---|---|
| Target Compound Data | Active against E. coli NIHJ, S. typhimurium LT-2Z, S. aureus 209P, S. faecium 10541, B. cereus T (direct activity without derivatization) |
| Comparator Or Baseline | 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5): No direct antibacterial activity; hydrazone derivatives show weak activity at 200 μg/L |
| Quantified Difference | Qualitative activity present in target compound versus no detectable activity in comparator free ligand; hydrazone derivatives of comparator require ≥200 μg/L for weak inhibition |
| Conditions | Disk diffusion and broth dilution assays; bacterial strains as specified in Yang and Leong (1981) for target compound; antimicrobial screening of hydrazone derivatives for comparator |
Why This Matters
This differential establishes that 4-hydroxy-3-nitrosobenzaldehyde is the appropriate selection for research requiring intrinsic antibacterial activity without synthetic derivatization, while the nitro analog is functionally inactive in its native form.
- [1] Yang, C.C.; Leong, J. Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Antimicrob. Agents Chemother. 1981, 20(4), 558-562. PMID: 6805420. View Source
- [2] Vietnam Journal of Science and Technology. Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. 2023, 61(3), 373-381. View Source
